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Abstract
Methionol, chemically known as 3-(methylthio)-1-propanol, is a potent organosulfur compound

that significantly influences the sensory profile of a wide array of foods and beverages. Its

characteristic aroma, often described as savory, soup-like, and reminiscent of cooked

vegetables, is a key component in the flavor chemistry of products such as wine, cheese,

roasted coffee, and various fermented goods.[1] The very low olfactory threshold of methionol
underscores its importance, as even trace amounts can impart substantial aromatic character.

[1] This technical guide provides a comprehensive overview of the odor profile of methionol, its
physicochemical properties, biochemical formation pathways, and the analytical methodologies

used for its evaluation. The information is intended to serve as a critical resource for

researchers in flavor chemistry, food science, and drug development who may encounter or

utilize this impactful aroma compound.

Physicochemical and Sensory Properties of
Methionol
Methionol is a sulfur-containing alcohol that is a natural metabolite in various biological

systems, notably in yeasts.[1] Its distinct sensory properties are a direct result of its chemical

structure.
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Odor Profile
The aroma of methionol is complex and is predominantly characterized by savory and

sulfurous notes. Sensory panel evaluations and olfactometry studies have identified several

key descriptors, with their perceived intensity varying depending on the concentration and the

food matrix. The primary odor characteristics are summarized below.

Odor Descriptor Associated Nuances

Sulfurous Cooked onion, garlic, cabbage

Meaty Savory, bouillon-like, soup-like

Vegetable Cooked/stewed vegetables, potato

Sweet
A subtle sweet undertone at lower

concentrations

Quantitative Data Summary
Precise quantitative data is essential for understanding the impact of methionol on a product's

overall aroma. The following tables summarize key physicochemical properties and reported

odor threshold values.

Table 1: Physicochemical Properties of Methionol

Property Value

CAS Number 505-10-2

Molecular Formula C₄H₁₀OS

Molecular Weight 106.18 g/mol

Boiling Point 194-195 °C at 760 mmHg

Vapor Pressure 0.156 mmHg at 25 °C (estimated)

Solubility in Water 47,450 mg/L at 25 °C (estimated)

LogP (o/w) 0.417 (estimated)
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Table 2: Odor Threshold Values for Methionol

Matrix Threshold Concentration

Beer 0.5 - 2.0 ppm

Wine

Sensory threshold for methional (a related

compound) is 0.5 µg/L; methionol's is noted to

be significantly higher.

Note: Odor thresholds can vary significantly based on the purity of the compound, the

sensitivity of the sensory panel, and the matrix in which it is evaluated.

Biochemical Formation of Methionol: The Ehrlich
Pathway
Methionol is primarily formed in yeast and some bacteria through the catabolism of the amino

acid L-methionine via the Ehrlich pathway. This metabolic route is a critical source of "fusel

alcohols," which are significant contributors to the aroma profiles of fermented beverages.

The pathway proceeds in three main steps:

Transamination: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMBA).

Decarboxylation: KMBA is then decarboxylated to form methional (3-(methylthio)propanal).

Reduction: Finally, methional is reduced by alcohol dehydrogenase to yield methionol.

Transamination Decarboxylation Reduction

L-Methionine α-keto-γ-(methylthio)butyrate
Aminotransferase

Methional
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Biochemical formation of methionol via the Ehrlich pathway.

Experimental Protocols for Odor Analysis
The evaluation of methionol's odor profile requires specialized analytical techniques that can

handle volatile sulfur compounds, which are often present at low concentrations and can be

reactive.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector. This allows for the identification of specific

odor-active compounds in a complex volatile mixture.

Methodology:

Sample Preparation: Volatile compounds are extracted from the sample matrix using

methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted

flavor evaporation (SAFE). For beverages like fruit brandy, HS-SPME is effective, often

requiring sample dilution to mitigate the matrix effects of high ethanol content.[2][3]

Gas Chromatographic Separation: The extracted volatiles are injected into a GC equipped

with a capillary column appropriate for flavor analysis (e.g., DB-5 or Carbowax). The oven

temperature is programmed to separate the compounds based on their boiling points and

polarities.

Olfactometric Detection: The effluent from the GC column is split between a chemical

detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated

sniffing port. A trained sensory panelist sniffs the effluent and records the time, duration, and

description of any detected odors.

Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical

detector to identify the compounds responsible for specific aromas. Techniques like Aroma

Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by

serially diluting the extract until no odor is detected.[4]
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Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Sensory Panel Evaluation
Quantitative Descriptive Analysis (QDA) by a trained sensory panel is crucial for characterizing

the overall aroma of a sample containing methionol and for determining its sensory threshold.

Methodology:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to identify and scale the intensity of various aroma attributes, including those related to sulfur

compounds. Certified flavor standards are used for reference.

Sample Preparation and Presentation: Samples are prepared in a consistent manner and

presented to panelists in a controlled environment to minimize bias. For threshold testing, a

series of dilutions of methionol in a neutral medium (e.g., deionized water or a model wine)

is prepared.

Evaluation: Panelists evaluate the samples and rate the intensity of predefined sensory

descriptors on a linear scale. For threshold determination, methods like the triangle test

(where panelists identify the odd sample among three, one of which contains the odorant)

are employed at various concentrations.[5]

Statistical Analysis: The data from the panelists are collected and statistically analyzed to

determine the mean intensity ratings for each attribute and to calculate the detection or

recognition threshold of the compound.

Conclusion
Methionol is a pivotal, character-impact compound whose sulfurous, meaty, and cooked

vegetable notes are integral to the aroma of many fermented and processed foods. A thorough

understanding of its sensory profile, formation pathways, and the analytical methods for its

detection is essential for food scientists and flavor chemists aiming to control and optimize the

sensory qualities of their products. The methodologies and data presented in this guide offer a

foundational resource for professionals engaged in the research and development of food,

beverages, and related products where sulfur-based aroma compounds play a critical role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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